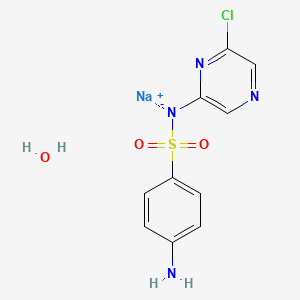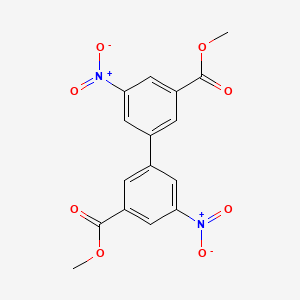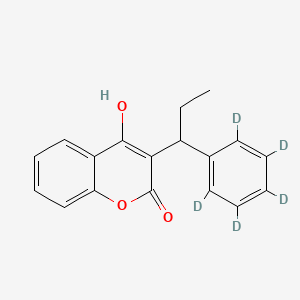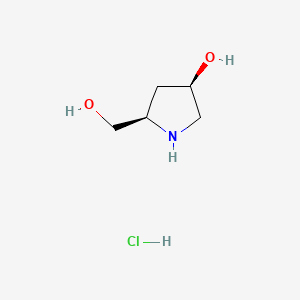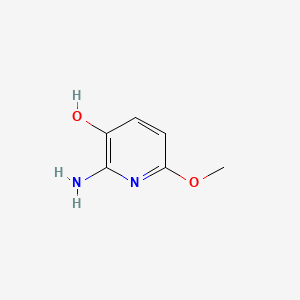![molecular formula C20H19FINO B585869 [1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone CAS No. 1346600-15-4](/img/structure/B585869.png)
[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone: is a synthetic compound belonging to the class of indole-based cannabinoids. These compounds are known for their interaction with cannabinoid receptors in the brain, which can lead to psychoactive effects. The presence of fluorine, iodine, and deuterium atoms in its structure makes it a subject of interest for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoropentyl Chain: The 5-fluoropentyl chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pentyl chain is replaced by fluorine.
Iodination and Deuteration: The phenyl ring is iodinated using iodine and a suitable oxidizing agent. Deuteration is achieved by using deuterated reagents or solvents during the synthesis to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions and purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the fluoropentyl chain.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products include N-oxides or hydroxylated derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a model to study the effects of halogenation and deuteration on the reactivity and stability of indole derivatives. It also serves as a precursor for synthesizing other complex molecules.
Biology
Biologically, it is studied for its interaction with cannabinoid receptors, which can help in understanding the mechanisms of psychoactive substances and developing therapeutic agents for neurological disorders.
Medicine
In medicine, research focuses on its potential as a therapeutic agent for conditions such as chronic pain, anxiety, and epilepsy due to its interaction with the endocannabinoid system.
Industry
Industrially, it can be used in the development of new materials with specific electronic or optical properties due to the presence of fluorine and iodine atoms.
作用機序
The compound exerts its effects primarily through binding to cannabinoid receptors (CB1 and CB2) in the brain. This interaction modulates neurotransmitter release, leading to various physiological and psychoactive effects. The presence of deuterium can influence the metabolic stability and pharmacokinetics of the compound, potentially leading to longer-lasting effects.
類似化合物との比較
Similar Compounds
AM-2201: Another synthetic cannabinoid with a similar indole core but different substituents.
JWH-018: A well-known synthetic cannabinoid with a similar mechanism of action.
UR-144: Features a cyclopropyl group instead of the fluoropentyl chain.
Uniqueness
The unique combination of fluorine, iodine, and deuterium in [1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone makes it distinct in terms of its chemical stability, metabolic profile, and potential therapeutic applications. The deuterium atoms, in particular, can significantly alter the compound’s pharmacok
特性
IUPAC Name |
[1-(5-fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FINO/c21-12-6-1-7-13-23-14-17(15-8-3-5-11-19(15)23)20(24)16-9-2-4-10-18(16)22/h2-5,8-11,14H,1,6-7,12-13H2/i2D,4D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIIZFINPPEMC-ZXBLQHTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=CC=C3I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)C2=CN(C3=CC=CC=C32)CCCCCF)I)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide](/img/structure/B585786.png)

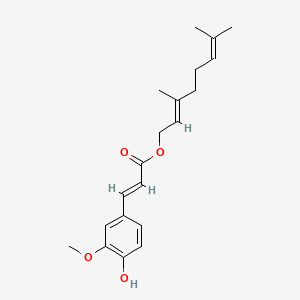
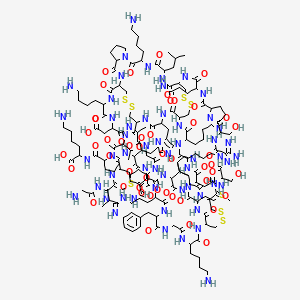
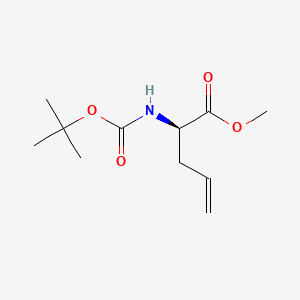
![1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid](/img/structure/B585796.png)
